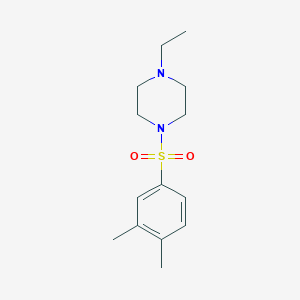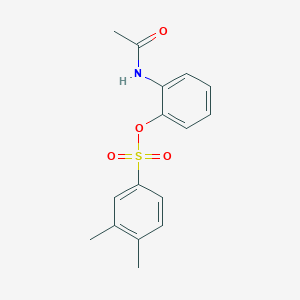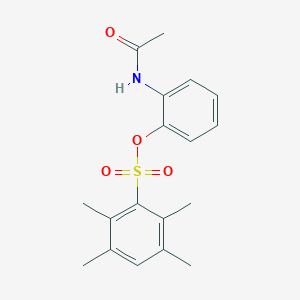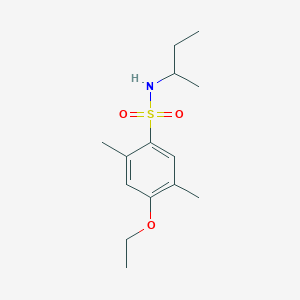
5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide, also known as BDMB, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a sulfonamide derivative that has a bromine atom attached to the benzene ring, making it a unique molecule with distinct properties. In
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response, and their inhibition by 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide may be responsible for its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro. 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and oxidative stress. In addition, 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are upregulated in inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide in lab experiments is its high purity and stability. This makes it easy to handle and ensures consistent results. However, one limitation of using 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide is its relatively high cost compared to other anti-inflammatory compounds. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide. Another area of research is the investigation of the potential use of 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Finally, the development of more cost-effective synthesis methods for 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide may make it more accessible for use in scientific research.
Synthesemethoden
The synthesis of 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 2,4-dimethylphenylamine in the presence of a base such as triethylamine. This reaction results in the formation of 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide as a white solid with a high yield. The purity of the compound can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and inflammatory bowel disease. 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
Produktname |
5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide |
|---|---|
Molekularformel |
C15H16BrNO3S |
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-10-4-6-13(11(2)8-10)17-21(18,19)15-9-12(16)5-7-14(15)20-3/h4-9,17H,1-3H3 |
InChI-Schlüssel |
NXYPPKRFOAIERB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)

![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)






![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)



